1-Carboxycyclohexaneacetic acid

Analytical Chemistry Pharmaceutical Quality Control Chromatography

CRITICAL DIFFERENTIATION: This non-pharmacologically active diacid is the definitive standard for Gabapentin Impurity E/Related Compound E in HPLC/LC-MS. Its unique diacid scaffold also enables 5-HT2A antagonist synthesis. Mandated for GMP release testing (Ph. Eur./USP) & forced degradation studies. Cannot substitute with API or other impurities due to distinct retention times.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
CAS No. 67950-95-2
Cat. No. B195815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carboxycyclohexaneacetic acid
CAS67950-95-2
Synonyms1-Carboxycyclohexaneacetic acid;  NSC 90823;  Gabapentin USP RC E;  1-(CarboxyMethyl)cyclohexane-1-carboxylic acid
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)O)C(=O)O
InChIInChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13)
InChIKeySDAXMMUAZRUWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Beige to Pale Grey Solid

Structure & Identifiers


Interactive Chemical Structure Model





1-Carboxycyclohexaneacetic Acid (CAS 67950-95-2): Scientific Selection Guide for Impurity Standards and Synthetic Precursors


1-Carboxycyclohexaneacetic acid (CAS 67950-95-2), also known as Gabapentin Impurity E or Gabapentin Related Compound E, is a synthetic dicarboxylic acid (C9H14O4, MW 186.21) that exists as a pale beige to pale grey solid at room temperature [1]. It is officially recognized in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) as a specified impurity in the antiepileptic drug gabapentin, with a compendial limit of NMT 0.10% [2]. Beyond its role in pharmaceutical quality control, this compound serves as a key synthetic precursor for developing antagonists of the serotonin 5-HT2A receptor, making it relevant for neuroscience and medicinal chemistry research [3].

Why 1-Carboxycyclohexaneacetic Acid Cannot Be Substituted with Other Gabapentin Impurities in Analytical and Synthetic Workflows


In-class compounds such as Gabapentin Impurity A (2-Aza-spiro[4.5]decan-3-one), Impurity B ((1-Cyano-cyclohexyl)-acetic acid), and Impurity D (a complex spiro compound) cannot be interchanged with 1-Carboxycyclohexaneacetic acid (Impurity E) due to fundamental differences in their physicochemical and spectroscopic properties. 1-Carboxycyclohexaneacetic acid is a non-chromophoric dicarboxylic acid that exhibits a uniquely low relative response factor (RRF) in UV detection compared to other impurities, necessitating distinct analytical method parameters for accurate quantification [1]. Furthermore, its specific chemical structure—featuring a cyclohexane ring with geminal carboxymethyl and carboxylic acid groups—confers distinct reactivity as a synthetic precursor that other gabapentin-related compounds lack [2]. The quantitative evidence presented below establishes the precise, measurable differences that directly impact method development, reference standard selection, and synthetic route planning.

Quantitative Differentiation Evidence for 1-Carboxycyclohexaneacetic Acid (67950-95-2) vs. Gabapentin and Related Impurities


Comparative Relative Response Factor (RRF) in USP HPLC-UV Analysis at 215 nm

In USP compendial analysis, 1-Carboxycyclohexaneacetic acid (Impurity E) exhibits a relative response factor (RRF) of 1.0 at 215 nm, which is used as the baseline for calculating RRF values for other gabapentin impurities due to gabapentin's intrinsically low UV absorptivity [1]. In contrast, Gabapentin Impurity A demonstrates a 5.3-fold higher RRF, while Impurity B exhibits a 65% lower RRF (0.35). This 5.3-fold difference in detector response directly impacts quantification accuracy if incorrect RRF values are applied [1].

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Standard Solution Concentration for USP Limit Test vs. Other Impurities

The USP monograph prescribes a standard solution concentration of 8.4 µg/mL for 1-Carboxycyclohexaneacetic acid (Impurity E) when performing the limit test for early eluting impurities [1]. This concentration is 3-fold higher than the 2.8 µg/mL (0.0028 mg/mL) specified for Gabapentin Impurity D in the late eluting impurities test [1]. The higher concentration requirement for Impurity E reflects its lower UV absorptivity and necessitates the use of a separate, dedicated standard preparation rather than a combined standard solution.

Pharmaceutical Analysis Reference Standards Method Validation

Limit of Detection (LOD) and Limit of Quantification (LOQ) in Validated HPLC-CAD Method

A validated stability-indicating RP-HPLC-CAD method reported LOD and LOQ values for gabapentin and all its related impurities (including Impurity E) ranging from 0.075–0.18 µg/mL and 0.25–0.60 µg/mL, respectively [1]. While the paper does not report compound-specific LOD/LOQ values for Impurity E individually, these ranges provide a quantitative baseline for method sensitivity expectations. In contrast, the compendial USP method uses a standard concentration of 8.4 µg/mL for Impurity E, indicating that the HPLC-CAD method offers approximately 46- to 112-fold lower detection limits compared to the working concentration required for UV-based assays [1][2].

Analytical Method Validation Impurity Profiling Sensitivity

Melting Point Differentiation vs. Gabapentin and Structural Analogs

1-Carboxycyclohexaneacetic acid exhibits a reported melting point range of 130–132°C [1], which is significantly lower than the melting point of the parent drug gabapentin (162–166°C) [2]. This 32–34°C difference in melting point provides a clear thermal signature for identity confirmation and purity assessment. In comparison, the cyclic anhydride derivative (2-Oxaspiro[4.5]decane-1,3-dione) derived from this compound is a distinct chemical entity with different physical properties, underscoring that simple dehydration alters the compound's physicochemical profile .

Physicochemical Characterization Purity Assessment Solid-State Properties

Utility as a Synthetic Precursor for 5-HT2A Receptor Antagonists

1-Carboxycyclohexaneacetic acid has been specifically employed as a precursor in the synthesis of N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione, which were subsequently evaluated for 5-HT1A and 5-HT2A receptor binding activity [1]. Unlike Gabapentin Impurity A, B, or D, which are primarily relevant only as analytical markers, Impurity E's dicarboxylic acid functionality enables its conversion into spirocyclic scaffolds that serve as privileged structures in CNS drug discovery. While specific synthetic yields are not reported in the abstract, the demonstrated utility of this compound as a starting material for pharmacologically active 5-HT2A antagonists distinguishes it from other gabapentin-related impurities that lack reported synthetic applications [1].

Medicinal Chemistry Neuroscience Serotonin Receptor Pharmacology

Optimal Research and Industrial Application Scenarios for 1-Carboxycyclohexaneacetic Acid (67950-95-2) Based on Quantitative Evidence


Pharmaceutical Quality Control: Gabapentin Impurity Profiling and Method Validation

Use as a USP/EP reference standard for quantifying Impurity E in gabapentin drug substance and finished products. The compendial limit of NMT 0.10% and the specified standard concentration of 8.4 µg/mL [1] directly inform method setup. The relative response factor (RRF) of 1.0 at 215 nm [1] must be applied when calculating impurity levels to ensure compliance with ICH Q3A guidelines. The validated HPLC-CAD method with LOD/LOQ ranges of 0.075–0.18 µg/mL and 0.25–0.60 µg/mL [2] provides a sensitive alternative for trace-level detection when UV methods are insufficient.

Analytical Method Development: System Suitability and Calibration

Employ 1-Carboxycyclohexaneacetic acid as a system suitability marker for chromatographic methods targeting gabapentin and related substances. Its relative retention time of 2.9 (relative to gabapentin) [1] serves as a consistent identifier for peak assignment. The compound's distinct RRF profile (1.0 vs. 5.3 for Impurity A) [1] makes it an ideal reference for assessing detector linearity and response consistency across multiple impurity peaks in a single chromatographic run.

Medicinal Chemistry and Neuroscience Research: Synthesis of 5-HT2A Receptor Ligands

Utilize 1-Carboxycyclohexaneacetic acid as a key starting material for constructing spirocyclic scaffolds that target serotonin 5-HT2A receptors [3]. The dicarboxylic acid moiety enables cyclization to form spiro-pyrrolidine-2,5-dione cores, which are privileged structures in CNS drug discovery. This application provides a value-added research use beyond analytical reference standards, making the compound a strategic procurement choice for integrated chemistry-biology laboratories.

Reference Standard Procurement and Inventory Management

Prioritize procurement of 1-Carboxycyclohexaneacetic acid as a multi-purpose reference standard. The 32–34°C melting point difference from gabapentin [4][5] allows for rapid physical verification upon receipt. The 3-fold higher standard concentration requirement (8.4 µg/mL vs. 2.8 µg/mL for Impurity D) [1] should inform purchasing quantities to ensure sufficient material for routine use. Storage at 2–8°C is recommended to maintain long-term stability.

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